Cas no 428820-95-5 (3,5-Dinitrophenylboronic acid, pinacol ester)

3,5-Dinitrophenylboronic acid, pinacol ester structure
428820-95-5 structure
商品名:3,5-Dinitrophenylboronic acid, pinacol ester
CAS番号:428820-95-5
MF:C12H15BN2O6
メガワット:294.0683
MDL:MFCD11504965
CID:828948
PubChem ID:354335046

3,5-Dinitrophenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • 2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3,5-DINITROPHENYLBORONIC ACID, PINACOL ESTER
    • 1,3-Dinitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 3,5-Dinitrophenylboronic acid pinacol ester
    • SFFDLKOCTJMCCJ-UHFFFAOYSA-N
    • OR361177
    • AX8209535
    • D5431
    • 2-(3,5-Dinitro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • SCHEMBL1572672
    • 428820-95-5
    • XH0393
    • AS-71177
    • 3,5-Dinitrophenylboronic acid,pinacol ester
    • T70913
    • DTXSID00674861
    • MFCD11504965
    • AKOS022173337
    • CS-0130625
    • 3,5-Dinitrophenylboronic acid, pinacol ester
    • MDL: MFCD11504965
    • インチ: 1S/C12H15BN2O6/c1-11(2)12(3,4)21-13(20-11)8-5-9(14(16)17)7-10(6-8)15(18)19/h5-7H,1-4H3
    • InChIKey: SFFDLKOCTJMCCJ-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C([H])=C(C([H])=C(C=2[H])[N+](=O)[O-])[N+](=O)[O-])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 294.10200
  • どういたいしつりょう: 294.1023164g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 406
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110

じっけんとくせい

  • ゆうかいてん: 147.0 to 151.0 deg-C
  • PSA: 110.10000
  • LogP: 2.84860

3,5-Dinitrophenylboronic acid, pinacol ester セキュリティ情報

3,5-Dinitrophenylboronic acid, pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,5-Dinitrophenylboronic acid, pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D480263-25mg
3,5-Dinitrophenylboronic acid, pinacol ester
428820-95-5
25mg
$64.00 2023-05-18
eNovation Chemicals LLC
D752069-250mg
2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
428820-95-5 98.0%
250mg
$190 2024-06-06
eNovation Chemicals LLC
D752069-1g
2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
428820-95-5 98.0%
1g
$410 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5431-1g
3,5-Dinitrophenylboronic acid, pinacol ester
428820-95-5 98.0%(GC)
1g
¥2490.0 2022-06-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D870066-200mg
2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
428820-95-5 98%
200mg
968.40 2021-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-299161A-1 g
3,5-Dinitrophenylboronic acid, pinacol ester,
428820-95-5
1g
¥2,512.00 2023-07-11
A2B Chem LLC
AF60928-1g
3,5-Dinitrophenylboronic acid, pinacol ester
428820-95-5 96%
1g
$255.00 2024-04-20
1PlusChem
1P00C1FK-1g
2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
428820-95-5 96%
1g
$267.00 2025-02-25
Aaron
AR00C1NW-250mg
2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
428820-95-5 99%
250mg
$71.00 2025-01-24
eNovation Chemicals LLC
D752069-5g
2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
428820-95-5 98.0%
5g
$755 2025-02-18

3,5-Dinitrophenylboronic acid, pinacol ester 合成方法

3,5-Dinitrophenylboronic acid, pinacol ester 関連文献

3,5-Dinitrophenylboronic acid, pinacol esterに関する追加情報

Introduction to 3,5-Dinitrophenylboronic acid, pinacol ester (CAS No. 428820-95-5)

3,5-Dinitrophenylboronic acid, pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 428820-95-5, is a specialized organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various boronic acid derivatives, which are widely utilized in drug development, particularly in the design of targeted therapeutics and diagnostic agents.

The structure of 3,5-Dinitrophenylboronic acid, pinacol ester consists of a phenyl ring substituted with two nitro groups at the 3- and 5-positions, further functionalized with a boronic acid group linked to a pinacol moiety. The presence of the nitro groups enhances the electrophilicity of the boronic acid moiety, making it highly reactive in various organic transformations. This reactivity is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing biaryl structures found in numerous pharmacologically active compounds.

In recent years, 3,5-Dinitrophenylboronic acid, pinacol ester has been extensively studied for its role in therapeutic applications. Boronic acids are known for their ability to form reversible covalent bonds with biological molecules, particularly with sugars and glycoproteins. This property has been leveraged in the development of drugs that target bacterial infections and cancer. For instance, derivatives of boronic acids have shown promise as inhibitors of enzymes such as glycosidases and kinases, which are essential in bacterial pathogenesis and cancer cell proliferation.

One of the most notable applications of 3,5-Dinitrophenylboronic acid, pinacol ester is in the field of carbohydrate chemistry. Boronic esters derived from this compound have been used to synthesize complex carbohydrate structures that mimic natural glycoproteins. These synthetic glycoproteins are invaluable tools in understanding biological recognition processes and have potential applications in vaccine development and immunotherapy. The nitro groups in the phenyl ring also facilitate further chemical modifications, allowing for the creation of diverse derivatives with tailored biological activities.

Advances in computational chemistry and molecular modeling have further highlighted the significance of 3,5-Dinitrophenylboronic acid, pinacol ester. These computational methods enable researchers to predict the binding affinity and interaction patterns of boronic acid derivatives with biological targets. Such predictions are critical for optimizing drug candidates before they enter clinical trials. The high reactivity and versatility of this compound make it an indispensable tool in medicinal chemistry laboratories worldwide.

The synthesis of 3,5-Dinitrophenylboronic acid, pinacol ester typically involves multi-step organic reactions starting from nitrobenzene derivatives. The process often includes halogenation followed by borylation and subsequent esterification to introduce the pinacol group. Recent improvements in synthetic methodologies have focused on enhancing yield and purity while minimizing side reactions. These advancements ensure that researchers have access to high-quality starting materials for their investigations.

In conclusion, 3,5-Dinitrophenylboronic acid, pinacol ester (CAS No. 428820-95-5) is a versatile and highly reactive organoboron compound with broad applications in pharmaceutical research and chemical biology. Its unique structural features make it an essential intermediate for synthesizing biologically active molecules that target various diseases. As research continues to uncover new therapeutic possibilities, compounds like 3,5-Dinitrophenylboronic acid, pinacol ester will remain at the forefront of drug discovery efforts.

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